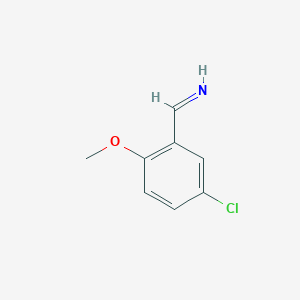

5-Chloro-2-methoxy-benzylideneamine

Description

5-Chloro-2-methoxy-benzylideneamine is a Schiff base derivative characterized by a benzylideneamine backbone substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position of the benzene ring. This compound belongs to a class of aromatic imines known for their diverse applications in coordination chemistry, catalysis, and medicinal chemistry due to their chelating properties and biological activity .

Properties

Molecular Formula |

C8H8ClNO |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

(5-chloro-2-methoxyphenyl)methanimine |

InChI |

InChI=1S/C8H8ClNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5,10H,1H3 |

InChI Key |

LIKMCRCUSJMDAC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C=N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features :

- Electron-withdrawing chloro group at the 5-position enhances electrophilicity and influences intermolecular interactions.

- Electron-donating methoxy group at the 2-position modulates electronic density and steric effects.

- The imine (–CH=N–) group enables coordination with metal ions, making it useful in synthesizing metal complexes.

Synthesis: While the provided evidence focuses on 5-alkoxy-2H-chromen-8-amines (e.g., compounds 10a–c), analogous synthetic strategies can be inferred for benzylideneamines. For example, condensation of 5-chloro-2-methoxybenzaldehyde with a primary amine under reflux in ethanol or methanol typically yields the Schiff base product, followed by purification via recrystallization .

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The electronic and steric profiles of substituents significantly influence the properties of benzylideneamine derivatives. Below is a comparative analysis with key analogs:

Key Observations :

- Halogen Substitution: Bromine (Br) at the 5-position increases melting point compared to chlorine (Cl), likely due to enhanced van der Waals interactions. However, brominated analogs exhibit lower solubility in ethanol .

- Alkoxy Group Position: Methoxy substitution at the 3-position (meta) improves solubility in methanol compared to the ortho-position, attributed to reduced steric hindrance .

- Alkoxy Chain Length : Ethoxy (OEt) substitution lowers melting points relative to methoxy (OMe), reflecting decreased molecular symmetry .

Spectroscopic and Reactivity Trends

- NMR Shifts : The imine proton (CH=N) in this compound resonates at δ 8.3–8.5 ppm in $^1$H NMR, whereas electron-donating substituents (e.g., OMe at 3-position) downfield-shift this signal due to altered conjugation .

- Coordination Chemistry : The chloro-methoxy derivative forms stable complexes with Cu(II) and Zn(II), whereas ethoxy analogs show higher selectivity for Pd(II) in catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.